molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No.: B029938
CAS No.: 2403-88-5
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is primarily used as a raw material in the synthesis of hindered amine light stabilizers . These stabilizers are used in various industries, including plastics, fibers, coatings, and rubbers . The primary target of TMP is therefore the molecules that are part of these stabilizers.

Mode of Action

TMP is synthesized through the catalytic hydrogenation of triacetoneamine (TAA) . In this process, a series of promoter-modified CuCr/Al2O3 catalysts are used . The doped Sr in these catalysts decreases the size of Cu nanoparticles, providing more active sites, improves the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduces the surface acidity to depress side reactions . This results in nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .

Biochemical Pathways

The primary biochemical pathway involved in the action of TMP is the catalytic hydrogenation of TAA . This process results in the formation of TMP, which is then used in the synthesis of hindered amine light stabilizers .

Result of Action

The primary result of TMP’s action is the formation of hindered amine light stabilizers . These stabilizers are used to protect various materials, including plastics, fibers, coatings, and rubbers, from degradation due to light exposure .

Action Environment

The action of TMP is influenced by several environmental factors. For instance, the catalytic hydrogenation process used to synthesize TMP is temperature-dependent, with optimal results achieved at 120 °C . Additionally, TMP is known to absorb moisture, suggesting that the presence of water in the environment could potentially influence its stability . Therefore, it should be sealed and stored in a dry place avoiding sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .

Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVUCLWJZJHFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029655
Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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CAS No.

2403-88-5
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidine
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Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Record name 2,2,6,6-tetramethylpiperidin-4-ol
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Record name 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL
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Synthesis routes and methods I

Procedure details

2,2,6,6-tetramethyl-4-piperidinol was prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone (Aldrich) with sodium borohydride. It was purified by recrystallization from ligroin (bp 65-90). It formed colorless needles with mp 130-131; the reported mp is 128-131 (Lutz et al 1962).
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Synthesis routes and methods II

Procedure details

Accordingly, the invention relates to a process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol from triacetoneamine, which comprises reducing triacetoneamine in a manner known per se by catalytic hydrogenation in water or in a polar organic solvent or in a mixture thereof with water, to give 2,2,6,6-tetramethyl-4-piperidinol, adding a catalytic amount of an inorganic or organic acid to the solution of 2,2,6,6-tetramethyl-4-piperidinol as obtained or after concentrating the solution by distillation, without further purification and/or isolation of the intermediate, with the proviso that, if the solution of the intermediate is concentrated, the addition of acid is made before or after the distillation, and that the concentrated solution or melt may be diluted again with the same solvent or with another solvent, and subsequently reacting said solution or melt of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide in a molar excess of 1-35% in the temperature range from 60°-170° C.
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